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molecular formula C10H9FO2 B8051338 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde

4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B8051338
M. Wt: 180.17 g/mol
InChI Key: QEOGPTYDLCRKKN-UHFFFAOYSA-N
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Patent
US09120777B2

Procedure details

Boron tribromide (1 M dichloromethane solution, 18.5 mL) was added at −78 C to a dichloromethane (70 mL) solution of 4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde (1.79 g), and the mixture was stirred at the same temperature as above for 2 hours in a nitrogen atmosphere and then stirred at 0 C for 1 hour. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture at 0 C, and dichloromethane was distilled off under reduced pressure. The obtained residue was subjected to extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (1.50 g).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[CH:5]1([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([O:16]C)[C:9]=2[F:18])[CH2:7][CH2:6]1.C(=O)(O)[O-].[Na+]>ClCCl>[CH:5]1([C:8]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([OH:16])[C:9]=2[F:18])[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde
Quantity
1.79 g
Type
reactant
Smiles
C1(CC1)C1=C(C(=C(C=O)C=C1)OC)F
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature as above for 2 hours in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0 C for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The obtained residue was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with water and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=C(C(=C(C=O)C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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